Tert-butyl 2-(pyridin-4-YL)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 2-(pyridin-4-YL)piperazine-1-carboxylate: is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a tert-butyl group, a piperazine ring, and a pyridine moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with piperazine and pyridine derivatives.
Reaction Steps: The compound can be synthesized through a series of reactions, including nucleophilic substitution and esterification.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts and specific solvents to enhance the reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be substituted with various nucleophiles.
Esterification: The carboxylate group can react with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired substitution
Esterification: Alcohols, acid catalysts
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound
Reduction: Reduced forms of the compound
Substitution: Substituted pyridine derivatives
Esterification: Ester derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a ligand in biological studies, interacting with various biomolecules and receptors. Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting specific diseases. Industry: It is utilized in the production of materials and chemicals with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which tert-butyl 2-(pyridin-4-YL)piperazine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
Tert-butyl 2-(pyridin-2-YL)piperazine-1-carboxylate
Tert-butyl 2-(pyridin-3-YL)piperazine-1-carboxylate
Tert-butyl 2-(pyridin-4-YL)oxazoline-1-carboxylate
Uniqueness: Tert-butyl 2-(pyridin-4-YL)piperazine-1-carboxylate is unique in its specific substitution pattern on the pyridine ring, which influences its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
tert-butyl 2-pyridin-4-ylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-8-16-10-12(17)11-4-6-15-7-5-11/h4-7,12,16H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCPGLSBSIYETC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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